molecular formula C24H25NO4S B606812 Crisnatol mesylate CAS No. 96389-69-4

Crisnatol mesylate

Cat. No. B606812
CAS RN: 96389-69-4
M. Wt: 423.527
InChI Key: MXEVUFSATVKQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crisnatol, also known as BWA770U, is a potent and selective DNA intercalator with potential anticancer activity. Crisnatol entered into phase I and II clinical trials. It was discontinued now.

Scientific Research Applications

Security in Scientific Applications

  • Authorization in Web-Based Scientific Applications: The security of data in web-based scientific applications, like Computational Research Infrastructure for Science (CRIS), is a critical challenge. An authorization model to facilitate secure data sharing in scientific research has been proposed, which could be relevant for applications dealing with sensitive data like Crisnatol mesylate research (Sarfraz et al., 2013).

Research Data Management

  • Data Quality in Research Information Systems: Ensuring high-quality data in research information systems is essential for scientific research. Techniques for data cleansing and monitoring, which are crucial for maintaining the integrity of research data, including data on Crisnatol mesylate, are discussed (Azeroual & Schöpfel, 2019).
  • Improving Research with Computational Infrastructure: The Computational Research Infrastructure for Science (CRIS) enhances scientific research by providing tools for data management, workflow, and collaboration. This infrastructure can support research activities involving Crisnatol mesylate (Dragut et al., 2013).

Enhancing Scientific Collaboration

  • Linking External Authority Data in Research: To manage distributed scientific information effectively, linking to external authority data is suggested. This approach could be used for collecting and controlling research information related to Crisnatol mesylate (Latif et al., 2019).

Research Information Systems

  • CRIS in Research Organization Administration: Systems like CRIS can support various administrative processes in research organizations, potentially including those researching Crisnatol mesylate (Alperin et al., 2022).
  • Interoperability of CRIS Systems: Ensuring interoperability of research information systems is crucial for the seamless exchange and comparison of research data, including data on Crisnatol mesylate (Vancauwenbergh, 2017).

Research Data Usage Analysis

  • CRIS-CERIF for Research Data Usage: The CRIS approach and CERIF data model are useful for analyzing how research data, such as data on Crisnatol mesylate, are used in producing new scientific knowledge (Parinov, 2014).

Clinical Research Information Service

  • Clinical Research Registration: The Clinical Research Information Service (CRIS) in Korea is a platform for registering clinical studies, which could include studies on Crisnatol mesylate (Choi et al., 2015).

properties

CAS RN

96389-69-4

Product Name

Crisnatol mesylate

Molecular Formula

C24H25NO4S

Molecular Weight

423.527

IUPAC Name

2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid

InChI

InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4)

InChI Key

MXEVUFSATVKQQG-UHFFFAOYSA-N

SMILES

CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

770U-82 mesylate;  BW-A-770U mesylate;  770U-82;  BW-770;  BW-77OU-82;  BW-A-770U;  Crisnatol mesylate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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